2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine
Description
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a chloromethyl (-CH₂Cl) substituent at position 2 and a methyl (-CH₃) group at position 4. Key identifiers include CAS numbers 1052552-08-5 (hydrochloride salt) and 118000-40-1 (free base), with a reported purity of 95% . Its reactivity at the chloromethyl position enables further functionalization, making it a versatile building block for structural diversification.
Properties
IUPAC Name |
2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-7-2-3-9-11-8(4-10)6-12(9)5-7/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRNFKAZHXWINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Chlorination Pathways
An alternative approach involves synthesizing 2-(hydroxymethyl)-6-methylimidazo[1,2-a]pyridine followed by chlorination. This two-step method adapts protocols from pyridine derivatives, where hydroxymethyl groups are introduced via reduction of acetylated intermediates.
Step 1: Friedel-Crafts Acylation
2-Methylimidazo[1,2-a]pyridine undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃, forming 2-acetyl-6-methylimidazo[1,2-a]pyridine.
Step 2: Sodium Borohydride Reduction
The acetyl group is reduced to hydroxymethyl using NaBH₄ in methanol, yielding 2-(hydroxymethyl)-6-methylimidazo[1,2-a]pyridine.
Step 3: Thionyl Chloride-Mediated Chlorination
Treatment with SOCl₂ at −10°C to 25°C converts the hydroxymethyl group to chloromethyl (Table 1).
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | AcCl, AlCl₃ | 50–100°C, 6–10 hr | 85–90 |
| 2 | NaBH₄, MeOH | 60°C, 5–10 hr | 78–83 |
| 3 | SOCl₂, CH₂Cl₂ | −10°C → RT, 2–3 hr | 80–85 |
Table 1. Three-step synthesis of 2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine from 2-methylimidazo[1,2-a]pyridine.
Multicomponent Reactions for Streamlined Synthesis
One-Pot Assembly with Chloromethyl-Containing Reagents
Microwave-assisted multicomponent reactions (MCRs) offer a rapid route to functionalized imidazo[1,2-a]pyridines. A reported method combines 2-amino-6-methylpyridine, bromomalonaldehyde, and thionyl chloride in ethanol-water under microwave irradiation (100°C, 20 min). The chloromethyl group is introduced in situ via nucleophilic displacement of bromide by chloride (Scheme 2).
Advantages:
-
Atom economy: Incorporates all reactants into the final product.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile at temperatures ranging from 0°C to 80°C.
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures (0°C to -20°C).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of 2-methyl-6-methylimidazo[1,2-a]pyridine.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine typically involves the chloromethylation of imidazo[1,2-a]pyridine derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. For example, the NMR data indicates distinct chemical shifts corresponding to the chloromethyl and methyl groups, which are crucial for its identification and further applications .
Antimicrobial Properties
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit promising antibacterial activity. A study synthesized a series of imidazo[1,2-α]pyrimidine derivatives, which included compounds similar to this compound. These compounds demonstrated potent antimicrobial effects against various gram-positive and gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Antitubercular Activity
Recent investigations have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anti-tuberculosis agents. A specific study found that modifications to the imidazo[1,2-a]pyridine structure could enhance activity against Mycobacterium tuberculosis. Compounds similar to this compound were tested for their Minimum Inhibitory Concentration (MIC), revealing significant anti-TB properties .
CNS Activity
Imidazo[1,2-a]pyridines have been explored for their effects on the central nervous system (CNS). They have been implicated in modulating GABA receptors, which are crucial for neurotransmission and can influence conditions such as anxiety and depression . The ability of these compounds to act as positive modulators at GABA_A receptors suggests their potential therapeutic applications in treating psychiatric disorders.
Pharmacological Insights
The pharmacological profile of this compound indicates its utility in developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity. For instance, variations in substituents on the imidazo ring have been shown to affect biological activity significantly .
Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antimicrobial properties. Among them, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli strains. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy .
Case Study 2: Anti-TB Screening
In another study focused on tuberculosis treatment, compounds derived from imidazo[1,2-a]pyridine were screened against drug-resistant strains of Mycobacterium tuberculosis. The findings suggested that certain derivatives could serve as lead compounds for developing new anti-TB medications due to their low MIC values .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The compound’s molecular targets and pathways include DNA alkylation, protein modification, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position of imidazo[1,2-a]pyridine derivatives is critical for modulating physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- The chloromethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, unlike inert aryl or adamantyl groups .
- Halogenated aryl substituents (e.g., 3n) exhibit higher melting points due to increased molecular symmetry and intermolecular forces .
- Adamantyl derivatives (e.g., 2d) display superior thermal stability, making them suitable for high-temperature applications .
Substituent Variations at Position 6
The 6-position often influences electronic properties and solubility:
Key Observations :
Functional Group Modifications at Other Positions
Modifications at C3 or C7 can drastically alter bioactivity:
Key Observations :
- Ether or thioether linkages (e.g., in anti-TB agents) improve pharmacokinetic profiles by balancing hydrophilicity and bioavailability .
Biological Activity
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities, particularly against kinetoplastid diseases such as leishmaniasis and trypanosomiasis. This article reviews the biological activity of this compound based on structure-activity relationship (SAR) studies, pharmacokinetic properties, and in vitro evaluations.
Structure-Activity Relationship (SAR) Studies
Recent studies have highlighted the significance of various substituents on the imidazo[1,2-a]pyridine ring. The positions 2, 6, and 8 are particularly crucial for modulating biological activity. For instance, a SAR study synthesized derivatives that were tested against Leishmania spp. and Trypanosoma brucei brucei, revealing that modifications at these positions could enhance antikinetoplastid activity while maintaining low cytotoxicity in human cell lines.
Key Findings from SAR Studies
- Compound Variants : A total of 26 derivatives were synthesized, with varying substituents at positions 2 and 6.
- Activity Metrics : The best-performing compounds showed effective concentrations (EC50) as low as 17 nM against T. b. brucei, indicating potent antitrypanosomal activity.
- Selectivity Index (SI) : Compounds exhibited high selectivity indices (e.g., SI = 2650), suggesting a favorable therapeutic window compared to existing treatments .
In Vitro Pharmacokinetic Properties
The pharmacokinetic profile of this compound derivatives has been evaluated through various assays:
| Compound | T½ (min) | Aqueous Solubility | Gastrointestinal Permeability | Cytotoxicity (CC50 HepG2) |
|---|---|---|---|---|
| 8 | >40 | Improved | High | >100 µM |
| 24 | >15 | Limited | Moderate | >15.6 µM |
| 25 | >40 | Moderate | High | 51.4 ± 8.3 µM |
These results indicate that modifications can significantly enhance solubility and stability while reducing toxicity, making these compounds promising candidates for further development in treating kinetoplastid infections .
Case Studies
Several case studies have been documented regarding the efficacy of these compounds in vivo:
- Leishmaniasis Treatment : In a mouse model, compounds derived from the imidazo[1,2-a]pyridine series demonstrated significant reductions in parasite load when administered orally at doses of 100 mg/kg.
- Genotoxicity Assessment : Both micronucleus and comet assays confirmed that selected derivatives did not exhibit genotoxic effects in vitro, which is critical for their safety profile in potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via SRN1 reactions using 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridine precursors. Key steps include halogenation at the 6-position and nucleophilic substitution at the chloromethyl group. Yield optimization requires:
- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Catalyst use : KI or phase-transfer catalysts improve halogenation efficiency.
- Data Table :
| Reaction Step | Yield (%) | Conditions |
|---|---|---|
| Halogenation | 70–85 | DMF, 70°C |
| SRN1 Substitution | 60–75 | KI, 80°C |
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Purity >95% confirmed via C18 column (acetonitrile/water gradient).
- NMR : NMR (400 MHz, DMSO-d6) shows characteristic peaks:
- δ 2.4 ppm (s, 3H, CH at 6-position).
- δ 4.6 ppm (s, 2H, CHCl).
- FT-IR : C-Cl stretch at 680–720 cm confirms chloromethyl group .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosolized particles.
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in downstream derivatization?
- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (S2) with amines, thiols, or alkoxides. Reactivity is enhanced by:
- Leaving group activation : Replace Cl with better leaving groups (e.g., Br via Finkelstein reaction).
- Solvent effects : DMSO or DMF stabilizes transition states.
- Case Study : Reaction with piperidine achieves 85% yield in DMSO at 50°C .
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies arise from assay variability or substituent effects. Mitigate via:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity).
- SAR studies : Compare analogs with systematic substitutions. Example:
| Substituent | IC (μM) | Activity |
|---|---|---|
| 6-CH, 2-CHCl | 12.3 | Anticancer |
| 6-Cl, 2-CH | 45.7 | Low activity |
- Statistical validation : Apply ANOVA to confirm significance (p < 0.05) .
Q. How can computational modeling guide the design of this compound derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding to targets (e.g., kinase enzymes).
- ADMET prediction : SwissADME evaluates logP (<3 for bioavailability) and CYP450 interactions.
- Case Study : Methyl-to-ethoxy substitution improves solubility (logP reduced from 2.8 to 2.1) without compromising target affinity .
Q. What mechanistic insights explain the compound’s instability under basic conditions?
- Methodological Answer : The chloromethyl group undergoes hydrolysis to hydroxymethyl derivatives at pH > 8. Stabilization strategies:
- pH control : Maintain reaction pH 6–7 using buffer systems (e.g., phosphate).
- Lyophilization : Store as a lyophilized powder to prevent aqueous degradation.
- Kinetic analysis : Half-life (t) at pH 10 is 2.3 hours, vs. 48 hours at pH 7 .
Data-Driven Insights
Q. How do substituent positions affect biological activity?
- Key Findings :
- 6-Methyl group : Enhances membrane permeability (cLogP = 2.4).
- 2-Chloromethyl : Critical for covalent binding to cysteine residues in target proteins.
- Comparison Table :
| Position | Substituent | IC (μM) | Target |
|---|---|---|---|
| 2 | CHCl | 8.9 | EGFR |
| 3 | NO | 22.1 | COX-2 |
| 6 | Cl | 35.6 | HDAC |
- Source : .
Experimental Design Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
